molecular formula C18H17N3O5 B11625641 Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11625641
M. Wt: 355.3 g/mol
InChI Key: CIVFXUCXQYCWNB-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidine core with a hydroxyphenyl group and a prop-2-en-1-yl ester moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves a multi-step process. One common approach is the condensation of a pyrimidine derivative with a hydroxyphenyl compound, followed by esterification with prop-2-en-1-yl alcohol. The reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Prop-2-en-1-yl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

prop-2-enyl 5-(4-hydroxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H17N3O5/c1-3-8-26-17(24)12-9(2)19-15-14(16(23)21-18(25)20-15)13(12)10-4-6-11(22)7-5-10/h3-7,13,22H,1,8H2,2H3,(H3,19,20,21,23,25)

InChI Key

CIVFXUCXQYCWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=C(C=C3)O)C(=O)OCC=C

Origin of Product

United States

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